molecular formula C10H9NO9S3 B7818473 1,3,6-Naphthalenetrisulfonic acid, 7-amino- CAS No. 41016-61-9

1,3,6-Naphthalenetrisulfonic acid, 7-amino-

Cat. No.: B7818473
CAS No.: 41016-61-9
M. Wt: 383.4 g/mol
InChI Key: GFPQSWFFPRQEHH-UHFFFAOYSA-N
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Description

1,3,6-Naphthalenetrisulfonic acid, 7-amino- is a useful research compound. Its molecular formula is C10H9NO9S3 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
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Biological Activity

1,3,6-Naphthalenetrisulfonic acid, 7-amino- (CAS No. 41016-61-9) is a sulfonated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

1,3,6-Naphthalenetrisulfonic acid, 7-amino- is characterized by the following properties:

  • Molecular Formula : C10H9NO9S3
  • Molecular Weight : 383.37 g/mol
  • CAS Number : 41016-61-9

The compound features three sulfonic acid groups (-SO₃H) and an amino group (-NH₂), which contribute to its solubility and reactivity in biological systems.

The biological activity of 1,3,6-naphthalenetrisulfonic acid, 7-amino- is largely attributed to its ability to interact with various biomolecules. It has been studied for its effects on membrane permeability and enzyme interactions. For instance, it has been used in experiments involving large unilamellar vesicles (LUVs) to explore the interactions of BCL-2 family proteins and membrane permeabilization .

Toxicological Studies

Toxicological assessments indicate that the compound exhibits low acute oral toxicity. Studies have shown that the median lethal dose (LD50) exceeds 2000 mg/kg body weight in mice . Furthermore, it is not expected to cause significant systemic effects following repeated exposure or carcinogenic outcomes based on available data from in vivo studies .

Case Studies

  • Skin Irritation Studies : In vivo studies conducted on rabbits using the trisodium salt form of the compound at concentrations of 0.1% and 1% demonstrated no skin irritation, suggesting a low potential for dermal toxicity .
  • Metabolism and Excretion : Research indicates that upon administration, the compound undergoes reductive cleavage by gut microflora or azoreductase enzymes, leading to metabolites such as naphthionic acid (1-amino-4-naphthalenesulfonic acid) . The primary route of excretion varies among species; for example, in rats and mice, it is primarily through feces, while guinea pigs show significant urinary excretion .

Table 1: Summary of Biological Activities and Toxicological Data

Activity TypeFindings
Acute Oral ToxicityLD50 > 2000 mg/kg in mice
Skin IrritationNo irritation observed at 0.1% and 1% concentrations
MetabolitesNaphthionic acid as major metabolite
Excretion RoutePrimarily fecal in rats/mice; urinary in guinea pigs

Table 2: Comparison of Related Compounds

CompoundCAS No.LD50 (mg/kg)Skin IrritationMajor Metabolite
1,3,6-Naphthalenetrisulfonic acid41016-61-9>2000NoNaphthionic acid
Trisodium salt of Amaranth91567-3>2000NoVarious metabolites
1-Amino-4-naphthalenesulfonic acid84-86-6Not specifiedNot specifiedN/A

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 1,3,6-Naphthalenetrisulfonic acid, 7-amino- is in the field of analytical chemistry, particularly in HPLC. It can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry (MS) applications, phosphoric acid may be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .

Capillary Electrophoresis

Anionic Chromophore
In capillary electrophoresis, 1,3,6-Naphthalenetrisulfonic acid, 7-amino- serves as an anionic chromophore. This property allows it to be utilized in various analytical techniques to enhance the detection of analytes due to its strong UV absorbance characteristics .

Polymer Chemistry

Dopant in Polymerization
This compound can also act as an anionic dopant in the polymerization of pyrrole. The incorporation of 1,3,6-Naphthalenetrisulfonic acid into polymers can modify their electrical properties and enhance conductivity, making it valuable in the development of conductive polymers for electronic applications .

Biochemical Applications

Fluorescence Assays
The compound has been employed in fluorescence assays due to its ability to fluoresce when subjected to specific wavelengths. It is particularly useful in biochemical research for tracking biomolecules and studying enzyme activities .

Environmental Applications

Dyes and Pigments
1,3,6-Naphthalenetrisulfonic acid derivatives are often used as intermediates in the synthesis of dyes and pigments. These compounds are integral in producing colorants that are stable and have high solubility in aqueous solutions .

Table 1: Summary of Applications

Application AreaDescriptionReference
Analytical ChemistryUsed in HPLC for separation and analysis of compounds
Capillary ElectrophoresisActs as an anionic chromophore enhancing detection capabilities
Polymer ChemistryFunctions as a dopant for enhancing conductivity in polymerization processes
Biochemical ResearchEmployed in fluorescence assays for tracking biomolecules
Environmental ChemistryUsed as an intermediate in dye production with high solubility

Case Study: HPLC Method Development

A study conducted on the separation efficiency of 1,3,6-Naphthalenetrisulfonic acid using HPLC highlighted its effectiveness in isolating pharmaceutical compounds from complex mixtures. The method demonstrated high resolution and reproducibility across different experimental setups.

Properties

IUPAC Name

7-aminonaphthalene-1,3,6-trisulfonic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO9S3/c11-8-4-7-5(2-10(8)23(18,19)20)1-6(21(12,13)14)3-9(7)22(15,16)17/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPQSWFFPRQEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059465
Record name 1,3,6-Naphthalenetrisulfonic acid, 7-amino-
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Molecular Weight

383.4 g/mol
Source PubChem
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CAS No.

118-03-6
Record name 7-Amino-1,3,6-naphthalenetrisulfonic acid
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